molecular formula C21H18N2O3 B4511231 N-(2-furylmethyl)-3,5-dimethyl-N-2-pyridinyl-1-benzofuran-2-carboxamide

N-(2-furylmethyl)-3,5-dimethyl-N-2-pyridinyl-1-benzofuran-2-carboxamide

Cat. No. B4511231
M. Wt: 346.4 g/mol
InChI Key: IBLNPMOCQJNWNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of related compounds involves condensation reactions, employing starting materials such as salicylaldehyde derivatives and ethyl bromoacetate, followed by hydrolysis and amidation processes. These methods highlight the intricate approaches needed to construct such multifaceted molecules, emphasizing the importance of reaction conditions and the selection of appropriate catalysts and reagents for achieving high yields and purity (Abedinifar et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocycles that contribute to its complex topology. For instance, crystal structure analyses of similar N-pyridinylmethyl benzamide derivatives reveal the orientations of pyridine and benzene rings, providing insights into potential intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence its reactivity and physical properties (Artheswari et al., 2019).

Chemical Reactions and Properties

Compounds containing benzofuran and pyridine rings participate in a variety of chemical reactions, reflecting their rich chemistry. For example, furylmethyl and pyridinyl groups can undergo transformations under acidic conditions, leading to the formation of new heterocyclic systems. This reactivity is pivotal for further derivatization or functionalization of the molecule (Stroganova et al., 2016).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3,5-dimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-14-8-9-18-17(12-14)15(2)20(26-18)21(24)23(13-16-6-5-11-25-16)19-7-3-4-10-22-19/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLNPMOCQJNWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=CO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-furylmethyl)-3,5-dimethyl-N-2-pyridinyl-1-benzofuran-2-carboxamide
Reactant of Route 2
N-(2-furylmethyl)-3,5-dimethyl-N-2-pyridinyl-1-benzofuran-2-carboxamide
Reactant of Route 3
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N-(2-furylmethyl)-3,5-dimethyl-N-2-pyridinyl-1-benzofuran-2-carboxamide
Reactant of Route 4
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N-(2-furylmethyl)-3,5-dimethyl-N-2-pyridinyl-1-benzofuran-2-carboxamide
Reactant of Route 5
N-(2-furylmethyl)-3,5-dimethyl-N-2-pyridinyl-1-benzofuran-2-carboxamide
Reactant of Route 6
N-(2-furylmethyl)-3,5-dimethyl-N-2-pyridinyl-1-benzofuran-2-carboxamide

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